Methyl 2,4,6-trimethylbenzenesulfonate
Overview
Description
Methyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from 2,4,6-trimethylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Scientific Research Applications
Methyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is utilized in the preparation of advanced materials with specific optical and electronic properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for various biochemical assays.
Industrial Applications: The compound is employed in the production of surfactants and detergents due to its sulfonate group.
Safety and Hazards
Future Directions
“Methyl 2,4,6-trimethylbenzenesulfonate” has been used in the growth of highly efficient organic nonlinear optical stilbazolium crystals . These crystals have applications in data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, THz generation, and detection . The development of THz technology contributes to applications such as scanning, far-IR spectroscopy, imaging, and explosive detection in security .
Mechanism of Action
Target of Action
Methyl 2,4,6-trimethylbenzenesulfonate, also known as DSTMS, is primarily used in the growth of organic nonlinear optical stilbazolium crystals . These crystals are highly efficient and are used in a variety of applications such as data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, electro-optic light modulation, and THz generation and detection .
Mode of Action
The mode of action of DSTMS is primarily through its interaction with light. The vibration peaks at 1316 cm −1 and 1160 cm −1 are respectively due to the asymmetric and symmetric stretching of the sulfonate (SO 3) group, which play a significant role in polarizability changes . The weak peak at 1015 cm −1 is attributed to the ring C–H stretching vibration .
Biochemical Pathways
It is known that dstms plays a crucial role in the growth of organic nonlinear optical stilbazolium crystals .
Pharmacokinetics
It is known that dstms is a solid at room temperature .
Result of Action
The result of DSTMS’s action is the growth of highly efficient organic nonlinear optical stilbazolium crystals . These crystals have enhanced optical properties and are used in a variety of photonic applications .
Action Environment
The action of DSTMS is influenced by environmental factors such as temperature and frequency of the applied electric field. The dielectric constant and dielectric loss of DSTMS were found to be strongly dependent on these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4,6-trimethylbenzenesulfonate can be synthesized through the esterification of 2,4,6-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reactants and stringent control of reaction conditions are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4,6-trimethylbenzenesulfonic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, the products can include various substituted benzenesulfonates.
Hydrolysis: The primary products are 2,4,6-trimethylbenzenesulfonic acid and methanol.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4,6-trimethylbenzenesulfonate
- Propyl 2,4,6-trimethylbenzenesulfonate
- Butyl 2,4,6-trimethylbenzenesulfonate
Uniqueness
Methyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its ethyl, propyl, and butyl counterparts. The methyl ester is more volatile and has a lower boiling point, making it suitable for applications requiring rapid evaporation or low-temperature reactions.
Properties
IUPAC Name |
methyl 2,4,6-trimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKHPUXNZJDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536277 | |
Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70920-59-1 | |
Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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